molecular formula C12H16BrN B1601331 2-Bromo-N-cyclohexylaniline CAS No. 858516-27-5

2-Bromo-N-cyclohexylaniline

Cat. No.: B1601331
CAS No.: 858516-27-5
M. Wt: 254.17 g/mol
InChI Key: JBALYHGVQNTMHI-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclohexylaniline (CAS: 1020930-79-3) is a halogenated aromatic amine with the molecular formula C₁₂H₁₆BrN and a molecular weight of 254.17 g/mol . The compound consists of an aniline backbone substituted with a bromine atom at the 2-position and a cyclohexyl group attached to the nitrogen atom. This structure imparts unique steric and electronic properties.

The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where substituted anilines are critical building blocks .

Properties

IUPAC Name

2-bromo-N-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALYHGVQNTMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479086
Record name 2-Bromo-N-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858516-27-5
Record name 2-Bromo-N-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclohexylaniline typically involves the bromination of N-cyclohexylaniline. One common method is the electrophilic aromatic substitution reaction, where N-cyclohexylaniline is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-cyclohexylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-N-cyclohexylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclohexylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-N-cyclohexylaniline with structurally related brominated aniline derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 1020930-79-3 C₁₂H₁₆BrN -Br (2-position), -NHC₆H₁₁ 254.17 Pharmaceutical intermediate; high lipophilicity
2-Bromo-6-methoxyaniline - C₇H₈BrNO -Br (2-position), -OCH₃ (6-position) 202.05 Intermediate in dye synthesis; planar structure
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 C₇H₇BrFN -Br (4), -F (5), -CH₃ (2) 204.04 Agrochemical precursor; halogen synergy
4-Bromo-2-chloroaniline - C₆H₅BrClN -Br (4), -Cl (2) 206.47 Crystal engineering; hydrogen-bonded sheets
5-Bromo-4-methoxy-2-methylaniline 19056-41-8 C₈H₁₀BrNO -Br (5), -OCH₃ (4), -CH₃ (2) 216.08 Photoresist component; steric hindrance

Key Comparative Insights

Substituent Effects on Reactivity :

  • The cyclohexyl group in this compound introduces significant steric hindrance, which may slow nucleophilic aromatic substitution compared to less bulky analogs like 2-Bromo-6-methoxyaniline .
  • Halogen Positioning : Bromine at the ortho position (as in this compound) reduces resonance stabilization compared to para-substituted analogs (e.g., 4-Bromo-2-chloroaniline), affecting electronic properties in cross-coupling reactions .

Lipophilicity and Solubility: The cyclohexyl group enhances lipophilicity, making this compound more soluble in nonpolar solvents than derivatives with polar substituents (e.g., methoxy or fluorine groups) .

Crystallographic Behavior :

  • Unlike 4-Bromo-2-chloroaniline, which forms hydrogen-bonded sheets via N–H⋯N and N–H⋯Br interactions , the bulky cyclohexyl group in this compound likely disrupts such intermolecular interactions, reducing crystallinity.

Applications :

  • Pharmaceuticals : The cyclohexyl group is common in drug candidates targeting lipid-rich tissues, whereas fluoro- or methoxy-substituted analogs (e.g., 4-Bromo-5-fluoro-2-methylaniline) are used in agrochemicals due to enhanced bioavailability .
  • Material Science : Halogenated anilines like 4-Bromo-2-chloroaniline are preferred in crystal engineering for predictable packing motifs .

Biological Activity

2-Bromo-N-cyclohexylaniline is an organic compound that has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of brominated anilines, which are known for their diverse pharmacological profiles. This article explores the biological activity of this compound, focusing on its antibacterial properties, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of N-cyclohexylaniline. The general reaction can be represented as follows:

N cyclohexylaniline+Br22 bromo N cyclohexylaniline\text{N cyclohexylaniline}+\text{Br}_2\rightarrow \text{2 bromo N cyclohexylaniline}

This reaction is usually carried out in a suitable solvent under controlled conditions to ensure a high yield and purity of the product.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study assessing the antibacterial effects of related compounds found that derivatives of N-phenylacetamide, including those with bromine substitutions, showed moderate to high activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

CompoundInhibition Zone (mm)
This compoundTBD
Tetracycline (control)35
2-Amino-N-(p-Chlorophenyl)32

Note: TBD indicates that specific data for this compound needs to be sourced from further studies.

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Study on Antibacterial Efficacy

A notable study involved synthesizing various derivatives of N-phenylacetamide and testing their antibacterial activities through disc diffusion methods. The results indicated that compounds with similar structures to this compound displayed promising antibacterial properties against multiple strains, suggesting potential therapeutic applications in treating bacterial infections .

Toxicological Profile

While evaluating the biological activity, it is essential to consider the toxicological aspects of this compound. Preliminary assessments indicate that brominated anilines can exhibit cytotoxic effects at higher concentrations. Further research is required to establish a comprehensive safety profile for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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